molecular formula C16H10FN3O B5516143 5-Acetyl-2-fluoroindolo[2,3-b]quinoxaline

5-Acetyl-2-fluoroindolo[2,3-b]quinoxaline

Cat. No.: B5516143
M. Wt: 279.27 g/mol
InChI Key: OBTLGGGHHWLVPT-UHFFFAOYSA-N
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Description

5-Acetyl-2-fluoroindolo[2,3-b]quinoxaline: is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and optoelectronics. The unique structure of 5-Acetyl-2-fluoroindolo[2,3-b]quinoxaline makes it an interesting subject for scientific research and industrial applications.

Properties

IUPAC Name

1-(9-fluoroindolo[3,2-b]quinoxalin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN3O/c1-9(21)20-14-7-6-10(17)8-11(14)15-16(20)19-13-5-3-2-4-12(13)18-15/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTLGGGHHWLVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)F)C3=NC4=CC=CC=C4N=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-2-fluoroindolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine, followed by acetylation and fluorination. The reaction conditions often include the use of Brønsted acids such as acetic acid, formic acid, or hydrochloric acid as catalysts . Microwave irradiation and the use of nanoparticles like copper-doped cadmium sulfide or cerium(IV) oxide can enhance the reaction efficiency and yield .

Industrial Production Methods: Industrial production of 5-Acetyl-2-fluoroindolo[2,3-b]quinoxaline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Acetyl-2-fluoroindolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Acetyl-2-fluoroindolo[2,3-b]quinoxaline is used as a building block in the synthesis of various complex organic molecules. Its unique structure allows for the development of new materials with specific properties.

Biology: In biological research, this compound is studied for its potential antiviral, antitumor, and antidiabetic activities. It serves as a lead compound for the development of new therapeutic agents .

Medicine: The compound’s biological activities make it a candidate for drug development. It is investigated for its potential use in treating various diseases, including cancer and viral infections .

Industry: In the industrial sector, 5-Acetyl-2-fluoroindolo[2,3-b]quinoxaline is used in the production of optoelectronic devices, such as light-emitting diodes and sensors.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-fluoroindolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinase activity, affecting cell signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

  • Indolo[2,3-b]quinoxaline
  • Pyrrolo[3,2-b]quinoxaline
  • Dibenzo[f,h]furo[2,3-b]quinoxaline

Comparison: 5-Acetyl-2-fluoroindolo[2,3-b]quinoxaline is unique due to the presence of both acetyl and fluoro groups, which enhance its biological activity and electronic properties. Compared to other similar compounds, it exhibits higher stability and solubility, making it more suitable for various applications .

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